molecular formula C17H18N6O6S B077678 Nbtgr CAS No. 13153-27-0

Nbtgr

Cat. No.: B077678
CAS No.: 13153-27-0
M. Wt: 434.4 g/mol
InChI Key: BRSNNJIJEZWSBU-XNIJJKJLSA-N
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Description

It is particularly effective in inhibiting the uptake of adenosine with a Ki value of 70 nM . This compound is widely used in scientific research due to its ability to interfere with nucleoside metabolism.

Mechanism of Action

Target of Action

NBTGR, also known as p-Nitrobenzylthioguanosine, is a potent inhibitor of nucleoside transport . Its primary target is the nucleoside transport system, specifically the adenosine uptake process . This system plays a crucial role in the regulation of many physiological processes, including energy transfer and signal transduction.

Mode of Action

This compound interacts with its target by inhibiting the uptake of adenosine, a key nucleoside involved in various biochemical processes . The inhibition is significant, with a Ki value of 70 nM . This interaction results in a decrease in the transport of nucleosides across the cell membrane.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nucleoside transport pathway. By inhibiting adenosine uptake, this compound disrupts the normal functioning of this pathway . The downstream effects of this disruption can vary, but they generally involve changes in energy transfer and signal transduction processes within the cell.

Pharmacokinetics

As a nucleoside transport inhibitor, it can be inferred that this compound’s bioavailability and pharmacokinetic profile would be significantly influenced by its ability to inhibit adenosine uptake .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in nucleoside transport. By inhibiting adenosine uptake, this compound can alter the intracellular concentrations of adenosine and other nucleosides . This can lead to changes in various cellular processes, including energy transfer and signal transduction.

Preparation Methods

Synthetic Routes and Reaction Conditions

NBTGR can be synthesized through a multi-step process involving the introduction of a nitrobenzyl group to thioguanosine. The reaction typically involves the following steps:

    Nitration: Introduction of a nitro group to benzyl chloride.

    Thioether Formation: Reaction of the nitrobenzyl chloride with thioguanosine under basic conditions to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yield and purity. The reaction conditions are optimized to maintain the integrity of the compound during large-scale production.

Chemical Reactions Analysis

Types of Reactions

NBTGR undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and alkyl halides are used under anhydrous conditions.

Major Products Formed

    p-Aminobenzylthioguanosine.

    Substitution: Various benzyl-substituted thioguanosine derivatives.

Scientific Research Applications

NBTGR is extensively used in scientific research due to its ability to inhibit nucleoside transport. Some of its applications include:

    Chemistry: Studying the mechanisms of nucleoside transport and metabolism.

    Biology: Investigating the role of nucleosides in cellular processes.

    Medicine: Exploring potential therapeutic applications in conditions where nucleoside transport is a factor.

    Industry: Used in the development of nucleoside transport inhibitors for pharmaceutical applications.

Comparison with Similar Compounds

Similar Compounds

    Dipyridamole: Another nucleoside transport inhibitor with a different chemical structure.

    Hexobendine: Inhibits nucleoside transport but with a different mechanism of action.

    Xylosyladenine: A nucleoside analog that inhibits adenosine uptake.

Uniqueness of NBTGR

This compound is unique due to its high potency and specificity for nucleoside transport inhibition. Its ability to firmly bind to transporters and effectively inhibit nucleoside uptake makes it a valuable tool in research.

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRSNNJIJEZWSBU-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017107
Record name 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13153-27-0, 129970-97-4
Record name 6-(4-Nitrobenzylthio)guanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013153270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrobenzylthioguanine formycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129970974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-S-[(4-Nitrophenyl)methyl]-6-thioguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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